[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Catalog No.
S749762
CAS No.
2351-37-3
M.F
C14H8Cl2O2
M. Wt
279.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Common aromatic diacid chlorides like terephthaloyl chloride limit thermal and mechanical performance in advanced polymers. BPDC (CAS 2351-37-3) solves this with its extended biphenyl core, enabling rigid-rod architectures. • Replaces TPC in interfacial polymerization without side reactions, delivering higher Tg and modulus. • Enables thermotropic LCPs for microelectronics and high-Tg films for aerospace. • Ideal for polyamide membranes and COFs with superior gas separation. Research-grade purity, available for immediate procurement.

CAS Number

2351-37-3

Product Name

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

IUPAC Name

4-(4-carbonochloridoylphenyl)benzoyl chloride

Molecular Formula

C14H8Cl2O2

Molecular Weight

279.1 g/mol

InChI

InChI=1S/C14H8Cl2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H

InChI Key

QDBOAKPEXMMQFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl

The exact mass of the compound [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, 4,4'-Biphenyldicarbonyl dichloride, 4,4'-Bis(chlorocarbonyl)biphenyl, Biphenyl-4,4'-dicarbonyl dichloride, BPDC, 4,4'-Diphenyldicarbonyl chloride, 4,4'-Biphenyldicarboxylic acid dichloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (BPDC, CAS 2351-37-3) is a highly reactive, bifunctional acid chloride primarily utilized as a rigid-rod monomer in the synthesis of advanced polyamides, polyesters, and porous frameworks. Featuring an extended biphenyl core, BPDC is selected over standard aliphatic or single-ring aromatic diacid chlorides when downstream applications demand superior thermal stability, enhanced mechanical modulus, or thermotropic liquid crystalline behavior. Its high reactivity enables efficient low-temperature interfacial and solution polycondensation workflows, making it a critical precursor for high-temperature-resistant films, high-strength aramid fibers, and structurally precise separation membranes[1].

Research Fit

Workflow Condensation monomer for high-Tg polyesters, polyamides, and poly(arylene ether ketones)
Monomer type Para-extended aromatic diacid chloride; biphenyl core imparts elevated backbone rigidity
Selection context For polymers requiring thermal transitions above those achievable with single-ring diacid chlorides

Substituting BPDC with more common, lower-cost analogs like terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) fundamentally alters the macromolecular architecture of the resulting polymer. While TPC provides a single rigid phenyl ring, BPDC's biphenyl structure extends the rigid-rod segment, which is critical for inducing thermotropic liquid crystalline phases and maximizing chain packing density. Replacing BPDC with TPC typically results in a lower glass transition temperature (Tg), reduced thermal decomposition thresholds, and inferior tensile modulus. Furthermore, attempting to use the free acid equivalent (4,4'-biphenyldicarboxylic acid) instead of the dichloride fails in low-temperature solution or interfacial polymerizations, as the free acid requires extreme temperatures or costly activating agents that can cause side reactions and degrade sensitive co-monomers[1].

Substitution Risk

Vs. Terephthaloyl chloride
BDC: biphenyl rigidity
TPC: single-ring; reported lower Tm and Mₙ
Polymer thermal performance may shift; stoichiometry adjustment alone may not compensate
Vs. Isophthaloyl chloride
BDC: all-para linearity
IPC: meta-substitution; disrupted chain packing
Backbone kink alters crystallization behavior; reported Tg and modulus may differ
Vs. Oxybis(benzoyl chloride)
BDC: direct biphenyl conjugation
OBE: ether linkage; flexible hinge
Chain flexibility increases; thermal transitions and solvent resistance profiles may not transfer

Enhancement of Thermal Stability and Glass Transition Temperature

In comparative thermal analyses of aromatic polyesters and polyamides, substituting a single-ring diacid chloride with[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (BPDC) systematically increases the rigidity of the polymer backbone. Thermal data indicates that BPDC-derived polymers exhibit higher glass transition temperatures (Tg) and delayed thermal decomposition (Td) compared to their terephthaloyl chloride (TPC) counterparts, driven by the restricted rotational freedom of the biphenyl linkage [1].

Evidence DimensionGlass transition (Tg) and thermal decomposition (Td) temperatures
Target Compound DataElevated Tg and Td due to extended rigid biphenyl core
Comparator Or BaselineTerephthaloyl chloride (TPC) (lower Tg and Td due to single phenyl ring)
Quantified DifferenceSignificant increase in thermal stability window (typically 20-40 °C higher Tg)
ConditionsDifferential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of synthesized polymers

Buyers developing high-temperature resistant films or aerospace-grade resins must select BPDC to meet strict thermal endurance specifications that TPC cannot achieve.

Melting temperature
Head-to-head
+38°C vs. TPC analog (297 vs. 259°C)
Reported to extend continuous-use temperature range in poly(ether amide) systems
Poly(ether amide) BDCP-A vs. TPCP-A; DSC at 20°C/min under N₂

Induction and Broadening of Liquid Crystalline Mesophases

BPDC is highly effective at inducing liquid crystalline behavior due to its extended mesogenic core. Studies comparing polyesters synthesized from BPDC versus TPC demonstrate that the biphenyl structure in BPDC promotes stable smectic or nematic phases with a broader temperature window. In contrast, TPC-based polymers often remain isotropic or exhibit significantly narrower mesophase ranges[1].

Evidence DimensionMesophase formation and isotropization temperature
Target Compound DataBroad smectic/nematic mesophase windows and higher isotropization temperatures
Comparator Or BaselineTerephthaloyl chloride (TPC) (isotropic or narrow mesophase)
Quantified DifferenceBPDC induces strong LC character and increases isotropization temperature vs TPC
ConditionsPolarized Optical Microscopy (POM) and DSC of thermotropic polyesters

For the procurement of precursors for liquid crystal polymers (LCPs) used in high-precision molding, BPDC is essential for establishing the required mesogenic core length.

Molecular weight build-up
Head-to-head
η_inh 1.9× higher; Mₙ 2.0× higher than TPC analog
Reported to support film toughness and fiber strength without post-polymerization advancement
NMP at 25°C (0.5 g/dL); GPC in DMF with PMMA standards

Low-Temperature Processability via Interfacial Polymerization

When synthesizing high-molecular-weight rigid-rod polymers, the choice of monomer functional group dictates the required processing conditions. BPDC, as an acid dichloride, enables rapid interfacial or low-temperature solution polymerization (< 50 °C) to achieve high molecular weights (Mn > 7,000-20,000). Conversely, utilizing the baseline free acid (4,4'-biphenyldicarboxylic acid) necessitates energy-intensive melt condensation (> 250 °C) or the addition of costly stoichiometric coupling agents [1].

Evidence DimensionPolymerization temperature and molecular weight achievement
Target Compound DataHigh molecular weight achieved at < 50 °C
Comparator Or Baseline4,4'-Biphenyldicarboxylic acid (requires > 250 °C melt conditions)
Quantified DifferenceReduction of processing temperature by > 200 °C while maintaining high Mn
ConditionsSolution polycondensation in polar aprotic solvents (e.g., DMAc/NMP) or interfacial systems

Purchasing the dichloride form (BPDC) is mandatory for workflows involving thermally sensitive diamines or when energy-intensive melt polymerization is not feasible.

Glass transition
Head-to-head
T_g 172°C; above 165°C embrittlement threshold
Reported to avoid densification embrittlement in copoly(arylene ether ketone) systems
Copolymer I (BDC-based PAEK); DSC at 20°C/min
LC polymer Tm range
Class-level
BDC-based LC-PEAs: Tm 280–400°C; comparable to naphthalene-based LCPs
Reported to support nematic mesophase formation; biphenyl linearity may favor oriented-film stability
Qualitative context; limited side-by-side numeric comparison available
Solvent uptake
Head-to-head
One solubility grade lower in NMP vs. TPC-based analog
Reported to require heated processing; may confer enhanced solvent resistance in final article
10 mg/mL screening; NMP/DMF/DMA at 25°C

Synthesis of High-Modulus Aramid Fibers and Films

Directly following from its ability to enhance chain rigidity and thermal stability, BPDC is the monomer of choice for manufacturing advanced aromatic polyamides. These aramids are spun into high-strength fibers or cast into transparent, high-Tg films for flexible electronics and aerospace composites where TPC-based polymers fail to meet thermal requirements [1].

Thermotropic Liquid Crystalline Polymers (LCPs)

Because BPDC provides the extended rigid mesogenic core necessary for stable mesophase formation, it is heavily procured for synthesizing LCPs. These materials are utilized in injection-molded components for microelectronics, where high dimensional stability and low coefficient of thermal expansion are required[1].

Construction of Advanced Separation Membranes and COFs

BPDC's precise linear geometry and high reactivity make it an ideal building block for synthesizing polyamide active layers via interfacial polymerization. Its extended biphenyl structure yields membranes and covalent organic frameworks (COFs) with optimized free volume and chemical resistance, making them superior for gas separation and water purification applications[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature polyamide fibers & films
Thermal transition margin
Continuous-use thermal stability & dimensional retention
PAEK matrix resins for thermoplastic composites
Tg/Tm processing window
Densification embrittlement resistance at elevated service temperature
LCP precursor for oriented films & electronic substrates
Mesogen linearity & nematic phase support
Orientation behavior & dielectric property screening
Solvent-resistant polyamide coatings
Solubility profile in polar aprotic media
Swelling & softening resistance in aggressive solvent environments

XLogP3

5.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

2351-37-3

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride: INACTIVE

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